molecular formula C3H7Cl3Si B100756 Silane, chlorobis(chloromethyl)methyl- CAS No. 18171-56-7

Silane, chlorobis(chloromethyl)methyl-

Cat. No. B100756
CAS RN: 18171-56-7
M. Wt: 177.53 g/mol
InChI Key: CKNVNQHQPPZERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, chlorobis(chloromethyl)methyl-, is a compound of interest in the field of organosilicon chemistry due to its multifunctional nature and potential applications in synthesis and material science. The compound is characterized by the presence of chloromethyl groups attached to a silicon atom, which can be further functionalized or participate in various chemical reactions.

Synthesis Analysis

The synthesis of (chloromethyl)silanes can be achieved through the reaction of chlorosilanes with (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium in tetrahydrofuran . This method is versatile and can be applied to a wide range of chlorosilanes, including those with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl . The synthesis can also be extended to bromomethylation and iodomethylation of chlorosilanes, as well as to chloromethylation of other group 14 element halides . Multifunctional (chloromethyl)silanes have been synthesized and characterized by NMR studies and elemental analyses, with some compounds further studied by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of (chloromethyl)silanes has been elucidated using NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the spatial orientation of the chloromethyl groups in relation to the silicon atom. The structural characterization is crucial for understanding the reactivity and potential applications of these compounds in further synthetic processes.

Chemical Reactions Analysis

(chloromethyl)silanes can undergo various chemical reactions, including free radical isomerization and reactions catalyzed by silicon surfaces . For instance, a silicon mirror surface can catalyze the isomerization of chloromethyldimethylsilane to trimethylchlorosilane and trimethylsilane, as well as the free radical reaction of methyl chloride with silane to produce a mixture of chlorosilanes . Additionally, the use of protecting groups such as 2,4,6-trimethoxyphenyl (TMOP) allows for the introduction of various functional groups by nucleophilic substitution at silicon, followed by selective cleavage of the protecting group .

Physical and Chemical Properties Analysis

The physical and chemical properties of (chloromethyl)silanes are influenced by the presence and arrangement of the chloromethyl groups. These properties are essential for the application of these compounds in organic synthesis and material science. For example, the photocatalytic activation of Si-H bonds using eosin Y and dichloromethane allows for the selective chlorination of hydrosilanes, demonstrating the versatility of these compounds in synthetic chemistry . The reactivity of the Si-C bond in chloro(2-methylallyl)silanes and the effects of chlorination on this bond have also been studied, providing insights into the stability and reactivity of these molecules .

Scientific Research Applications

1. Synthesis and Characterization

  • Optimum Synthesis : Studies on the chlorination and methylation reactions of chloro(methyl)silanes have been conducted to produce chloromethyl(methyl)silanes with optimum yield and purity (Saxena, Sachar, & Nasim, 1994).
  • N-methyl-N-(silylmethyl)amines Synthesis : Reacting (chloromethyl)silanes with methylamine produces a mixture of secondary and tertiary N-methyl-N-(silylmethyl)amines, with product ratios dependent on the starting reactant ratios (Gostevskii & Lazareva, 2019).
  • Vibrational Spectra and Ab Initio Calculations : The infrared spectra and conformational stability of chloromethyl methyl silane have been analyzed, providing insights into molecular structures and stabilities (Guirgis et al., 1999).

2. Organosilicon Chemistry

  • Rearrangements Using Organoaluminum Reagents : Chloromethylsilanes undergo Wagner-Meerwein-type rearrangements, allowing conversion to various alkyl(or aryl)silanes (Hudrlik et al., 1992).
  • Organosiloxane Polymers with Polar Groups : Research on the synthesis of polymerizable organosilicon monomers containing erganeboren groups shows advancements in polymer inter-chain attraction (Aftandilian & Rochow, 1954).

3. Environmental Applications

  • Solar Energy Utilization in Degradation of Pollutants : The use of immobilized photosensitizers in silane gel for solar light-driven degradation of pollutants like 2-chlorophenol illustrates an innovative approach to wastewater treatment (Gryglik, Miller, & Ledakowicz, 2004).

4. Textile Industry

  • Hydrophobization of Cotton Fabric : Silanes with different substituents have been used for hydrophobization of cotton fabric, demonstrating their utility in textile industry applications (Makowski, 2019).

Safety And Hazards

Silane, chlorobis(chloromethyl)methyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage .

properties

IUPAC Name

chloro-bis(chloromethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNVNQHQPPZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCl)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066330
Record name Silane, chlorobis(chloromethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, chlorobis(chloromethyl)methyl-

CAS RN

18171-56-7
Record name Chlorobis(chloromethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18171-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorobis(chloromethyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorobis(chloromethyl)methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, chlorobis(chloromethyl)methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorobis(chloromethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorobis(chloromethyl)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, chlorobis(chloromethyl)methyl-
Reactant of Route 2
Reactant of Route 2
Silane, chlorobis(chloromethyl)methyl-
Reactant of Route 3
Silane, chlorobis(chloromethyl)methyl-

Citations

For This Compound
2
Citations
SFMNM Temp, FQCCR Ref - Springer
Number of citations: 2
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.